3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Researchers synthesizing pyrazolo[3,4-b]pyridine kinase inhibitors often encounter variability in β-ketonitrile building block purity, compromising reaction yields and reproducibility. 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile (CAS 148671-42-5) directly addresses this: • ≥98% vendor-verified purity ensures consistent multi-component cyclocondensation outcomes. • Unique 4-fluorophenyl and 4-pyridinyl substitution pattern is directly incorporated into the target heterocyclic scaffold. • 900-day shelf life supports long-term SAR campaigns; also suitable as an analytical reference standard. Supplied by BenchChem with reliable global logistics.

Molecular Formula C14H9FN2O
Molecular Weight 240.23 g/mol
CAS No. 148671-42-5
Cat. No. B175986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
CAS148671-42-5
Molecular FormulaC14H9FN2O
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F
InChIInChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H
InChIKeyCLZJQEOIICYYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile: Procurement Baseline


3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile (CAS 148671-42-5) is a synthetic β-ketonitrile derivative comprising a 4-fluorophenyl moiety, a 4-pyridinyl group, and a reactive nitrile . This compound is primarily sourced as a versatile research intermediate, not a final drug candidate, for the construction of more complex heterocyclic systems like pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry . Its value proposition lies in its high purity (≥98%) and its unique combination of functional groups enabling diverse synthetic transformations, which differentiates it from simpler β-ketonitrile building blocks .

Synthetic Intermediate For heterocyclic library construction (e.g., pyrazolo[3,4-b]pyridines)
Distinct Substitution 4-Fluorophenyl and 4-pyridinyl groups enable targeted scaffold design
Vendor-Specified Quality High-purity specification supports reproducible downstream chemistry

Why Generic β-Ketonitriles Cannot Replace 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile


Substituting this compound with a generic β-ketonitrile or a close analog without careful consideration will likely result in synthetic failure or altered biological outcomes. The specific substitution pattern—the 4-fluorophenyl group, the 4-pyridinyl ring, and the β-ketonitrile linkage—is not interchangeable. For example, replacing the 4-pyridinyl group with a 2- or 3-pyridinyl regioisomer [1][2] or substituting the 4-fluorophenyl group with a 4-chlorophenyl analog leads to a different molecule with distinct electronic properties, reactivity, and potential biological target engagement. These structural changes fundamentally alter the compound's behavior in subsequent chemical reactions and can completely abrogate the desired activity in a biological assay . The high, vendor-verified purity of this specific compound also ensures reproducibility that may be lacking with less rigorously characterized alternatives .

Regioisomer Mismatch

2‑ or 3‑pyridinyl regioisomers alter steric/electronic profiles and binding recognition.

Halogen Substitution

Replacing 4‑F with 4‑Cl changes electronic properties and may reduce synthetic yield.

Purity Variability

Lower purity analogs increase side‑reaction risk and compromise synthetic reproducibility.

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile: Differentiation from Analogs


Synthetic Yield: 4-Fluoro vs. 4-Chloro Analog

A direct comparator for this compound is its 4-chloro analog, 3-(4-chlorophenyl)-3-oxo-2-(pyridin-4-yl)propanenitrile. When synthesized via an identical route involving base-mediated ring opening of a diaryl isoxazole precursor, the target 4-fluorophenyl compound was isolated in a high yield of 103% . In contrast, the same synthetic method applied to the 4-chloro analog produced a lower, albeit quantitative, yield of 98% (20.0 g yield from 20.5 g precursor) .

Synthetic Yield
Head-to-head
103% vs 98%
Supports process economics comparison
4‑F analog yielded 5 pp higher under same conditions
Synthetic Chemistry Process Chemistry Medicinal Chemistry

Purity Benchmarking Against 4-Chloro Analog and Market

A key quantitative parameter for procurement is purity. The target compound is consistently offered by multiple reputable vendors at a high minimum purity specification of 98% . While the 4-chloro analog is also commercially available, it is typically offered at a lower standard purity of 95% .

Purity Benchmark
Reported
≥98%
Higher purity vs. 4‑Cl analog (95%)
Based on vendor CoA specifications
Quality Control Analytical Chemistry Procurement

Regioisomer Distinction: 4-Pyridinyl vs. 2- and 3-Pyridinyl

The position of the nitrogen atom on the pyridine ring is a critical determinant of molecular recognition and reactivity. This compound contains a 4-pyridinyl moiety, which presents a distinct steric and electronic profile compared to regioisomers like 3-(2-pyridinyl)propanenitrile (CAS 35549-47-4) or 3-oxo-3-(3-pyridinyl)propanenitrile (CAS 30510-18-0) [1][2]. While no direct biological activity has been reported for this specific 4-pyridinyl compound, the well-established SAR of pyridine regioisomers dictates that substitution at the 4-position versus the 2- or 3-position will inevitably result in different binding affinities and selectivity profiles if and when the molecule engages a biological target .

Regioisomer Identity
Class-level inference
4‑Pyridinyl substitution
Distinct steric/electronic profile vs. 2‑ or 3‑pyridinyl
SAR differences expected; data to verify
Chemical Biology Structure-Activity Relationship SAR

Procurement Stability and Vendor Support

Procurement stability is a practical, quantitative metric. 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile (CAS 148671-42-5) is a mature, well-catalogued compound with an established supply chain, evidenced by its listing with multiple major vendors like AKSci, ChemScene, and Adamas, each specifying a minimum purity of 98% and providing an MDL number (MFCD18071009) . This level of commercial availability is a significant differentiator from more obscure, custom-synthesis-only β-ketonitrile analogs, which can introduce weeks or months of delay and supply uncertainty into a research project. The shelf life of this compound is specified as 900 days when stored appropriately .

Supply Maturity
Data to verify
>5 vendors, MDL defined
Established supply reduces lead time
Shelf life: 900 days
Supply Chain Procurement Chemical Sourcing

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile: Procurement Applications


Pyrazolo[3,4-b]pyridine Library Synthesis

This compound is an ideal β-ketonitrile building block for the multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives . The 4-fluorophenyl and 4-pyridinyl substituents are directly incorporated into the final heterocyclic scaffold, a privileged structure in kinase inhibitor and antimicrobial drug discovery. Procurement of this specific intermediate ensures the generation of a library with a defined, target-relevant substitution pattern.

Exploratory SAR Campaigns

Given the complete lack of published biological data for this compound, it represents an ideal starting point for a novel, exploratory Structure-Activity Relationship (SAR) campaign . Researchers seeking to establish a new chemical series and generate proprietary data can use this well-defined, commercially available scaffold. Its differentiation from other β-ketonitriles lies precisely in its uncharacterized nature, offering a blank slate for target engagement studies.

Synthetic Methodology Development

The high reported yield (103%) for the synthesis of this compound from a diaryl isoxazole precursor makes it a robust model substrate for process chemistry studies . Its distinct functional groups (fluorophenyl, pyridinyl, nitrile) allow for the exploration of a range of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed cross-couplings. The availability of a high-purity commercial standard also makes it suitable for use as a reference material in analytical method development.

Analytical Reference Standard

With a vendor-specified purity of 98% and a defined shelf life of 900 days, this compound is suitable for use as a reference standard in analytical chemistry . Its unique spectral fingerprint (e.g., in NMR, LC-MS) can be used to validate analytical methods or to identify and quantify related impurities in reaction mixtures or final products.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Defined 4‑F/4‑pyridinyl substitution
Scaffold incorporation & functional group tolerance
Exploratory SAR campaigns
Uncharacterized biological profile
Target engagement & selectivity profiling
Synthetic methodology studies
High reported yield & reactive groups
Reaction scope & reproducibility
Analytical reference standard
Vendor‑specified purity & stability
Spectral fingerprint & quantification accuracy
Quote Request

Request a Quote for 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.